Benzene, 1-nitro-4-pentyl- Benzene, 1-nitro-4-pentyl-
Brand Name: Vulcanchem
CAS No.: 95857-32-2
VCID: VC13579435
InChI: InChI=1S/C11H15NO2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9H,2-5H2,1H3
SMILES: CCCCCC1=CC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

Benzene, 1-nitro-4-pentyl-

CAS No.: 95857-32-2

Cat. No.: VC13579435

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 1-nitro-4-pentyl- - 95857-32-2

Specification

CAS No. 95857-32-2
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name 1-nitro-4-pentylbenzene
Standard InChI InChI=1S/C11H15NO2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9H,2-5H2,1H3
Standard InChI Key ZHXFSPASCJVKKA-UHFFFAOYSA-N
SMILES CCCCCC1=CC=C(C=C1)[N+](=O)[O-]
Canonical SMILES CCCCCC1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 1-nitro-4-pentylbenzene, reflecting the linear pentyl substituent at the para position relative to the nitro group. Its structure is defined by the SMILES notation CCCCCC1=CC=C(C=C1)[N+](=O)[O-], which confirms the linear arrangement of the pentyl chain. This distinguishes it from the tert-pentyl variant (1-nitro-4-(2-methylbutan-2-yl)benzene), where the pentyl group is branched .

Table 1: Key Identifiers of 1-Nitro-4-pentylbenzene

PropertyValueSource
CAS Number95857-32-2
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.24 g/mol
IUPAC Name1-nitro-4-pentylbenzene
SMILESCCCCCC1=CC=C(C=C1)N+[O-]

Spectroscopic and Computational Descriptors

The InChIKey ZHXFSPASCJVKKA-UHFFFAOYSA-N provides a unique identifier for computational and database searches. Structural modeling reveals that the nitro group introduces significant electron-withdrawing effects, polarizing the aromatic ring and influencing reactivity. The pentyl chain contributes hydrophobic character, as evidenced by a calculated LogP value of approximately 3.4.

Synthesis and Manufacturing

Nitration of 4-Pentylbenzene

The primary synthetic route involves the nitration of 4-pentylbenzene using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the activated para position relative to the pentyl substituent.

Key Reaction Conditions:

  • Temperature: 0–50°C (controlled to prevent polysubstitution)

  • Reagents: HNO₃ (1.2 equiv), H₂SO₄ (catalytic)

  • Solvent: Excess H₂SO₄ (acts as solvent and dehydrating agent)

The linear pentyl group acts as a weakly activating substituent, directing nitration to the para position. Yields are moderate (50–70%), with minor ortho-substituted byproducts.

Purification and Isolation

Crude product is neutralized, extracted with dichloromethane, and purified via column chromatography (silica gel, hexane/ethyl acetate gradient). The final compound is obtained as a pale-yellow liquid with a density of 0.885 g/mL.

Physicochemical Properties

Thermal and Solubility Characteristics

1-Nitro-4-pentylbenzene is a hydrophobic liquid at room temperature, with limited solubility in water (<0.1 g/L) but high miscibility in organic solvents like ethanol, ether, and chloroform. Its boiling point is estimated at 172°C, consistent with analogous nitroaromatics.

Table 2: Physicochemical Profile

PropertyValueMethod/Source
Boiling Point~172°CEstimated
Density0.885 g/mLExperimental
LogP3.4Calculated
Refractive Index1.523Not Reported

Stability and Reactivity

The compound is sensitive to UV light, undergoing slow photodegradation to form nitroso derivatives. It is stable under inert atmospheres but may decompose exothermically above 200°C, releasing nitrogen oxides.

Reactivity and Functional Transformations

Reduction to Aromatic Amines

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 4-pentylaniline. This reaction is critical for producing intermediates in dye and pharmaceutical synthesis.

Electrophilic Substitution Reactions

Applications in Organic Synthesis and Materials Science

Intermediate for Fine Chemicals

1-Nitro-4-pentylbenzene serves as a precursor to 4-pentylaniline, which is utilized in azo dye production and corrosion inhibitors. Its hydrophobic nature also makes it a candidate for surfactant research.

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